molecular formula C14H12O2 B15355703 4-Benzyl-2-hydroxybenzaldehyde

4-Benzyl-2-hydroxybenzaldehyde

Cat. No.: B15355703
M. Wt: 212.24 g/mol
InChI Key: SDBFDLZPBDQVMS-UHFFFAOYSA-N
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Description

4-Benzyl-2-hydroxybenzaldehyde (CAS: 32884-23-4), also known as 4-(benzyloxy)-2-hydroxybenzaldehyde, is an aromatic aldehyde derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.247 g/mol . Its structure features a hydroxyl (-OH) group at the 2-position and a benzyloxy (-OCH₂C₆H₅) group at the 4-position of the benzaldehyde core. The benzyloxy substituent enhances lipophilicity, which may improve membrane permeability in biological systems, while the hydroxyl group facilitates hydrogen bonding, critical for interactions with biological targets .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-benzyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H12O2/c15-10-13-7-6-12(9-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2

InChI Key

SDBFDLZPBDQVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

Scientific Research Applications

4-Benzyl-2-hydroxybenzaldehyde is utilized in various scientific research fields, including:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and intermediates in organic synthesis.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

4-Benzyl-2-hydroxybenzaldehyde is structurally similar to other benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde. its unique combination of hydroxyl and benzyl groups imparts distinct chemical and biological properties. These differences make it particularly useful in specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties Biological Activity Safety Information
This compound 32884-23-4 C₁₄H₁₂O₃ 228.247 2-hydroxy, 4-benzyloxy High lipophilicity, low water solubility Pharmaceutical intermediate Limited toxicological data
4-Hydroxybenzaldehyde 123-08-0 C₇H₆O₂ 122.1 4-hydroxy High water solubility, crystalline solid Anticancer, antimicrobial Well-characterized
2-Hydroxy-4-methoxybenzaldehyde 673-22-3 C₈H₈O₃ 152.15 2-hydroxy, 4-methoxy Moderate lipophilicity, flavoring potential Flavoring agent Insufficient toxicity data
4-(Benzoxazol-2-yl)benzaldehyde 27395-93-3 C₁₄H₉NO₂ 223.23 4-benzoxazol-2-yl Electron-withdrawing substituent, reactive Not specified Requires careful handling
4-Benzyloxybenzaldehyde N/A C₁₄H₁₂O₂ 212.24 4-benzyloxy Lipophilic, lacks 2-hydroxy group Synthetic intermediate Limited safety data

Structural and Electronic Effects

  • Substituent Influence :
    • The benzyloxy group in this compound is electron-donating, stabilizing the aromatic ring and reducing aldehyde reactivity compared to electron-withdrawing groups like the benzoxazol-2-yl substituent in 4-(benzoxazol-2-yl)benzaldehyde .
    • The 2-hydroxy group enables hydrogen bonding and chelation, which are absent in 4-benzyloxybenzaldehyde, making the latter less interactive in biological systems .

Physicochemical Properties

  • Lipophilicity :
    • The benzyloxy group increases lipophilicity (logP ≈ 3.5 estimated), enhancing membrane permeability compared to 4-hydroxybenzaldehyde (logP ≈ 1.3) and 2-hydroxy-4-methoxybenzaldehyde (logP ≈ 1.8) .
    • Water Solubility : this compound has lower solubility in aqueous media than 4-hydroxybenzaldehyde due to its bulky substituent .

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